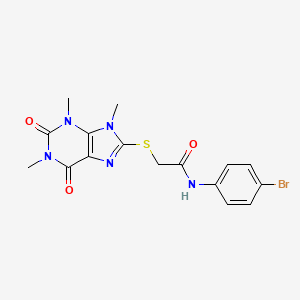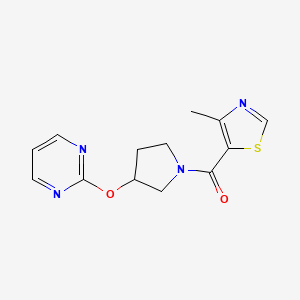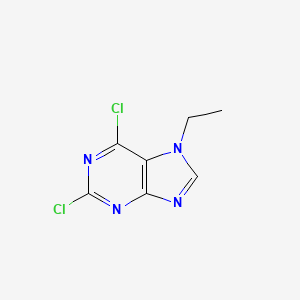![molecular formula C10H19NO4 B2398938 Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate CAS No. 1998276-27-9](/img/structure/B2398938.png)
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is an organic compound that features a tert-butyl ester group and a hydroxyoxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R,4S)-4-hydroxyoxolan-3-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring can interact with enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate: Similar in structure but contains an ethenyl group instead of a hydroxyoxolan ring.
Tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: Contains a pyrrolidine ring and a phenyl group, differing from the hydroxyoxolan ring.
Uniqueness
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and offers potential advantages in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)4-11-7-5-14-6-8(7)12/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDOHHHDQDVSI-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H]1COC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2398856.png)
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)
![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)
![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2398872.png)
![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)
![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)

